1-(3-Methoxyphenyl)cyclopentanamine (CAS 1011361-36-6): Chemical Properties, Synthesis, and Pharmacological Applications
1-(3-Methoxyphenyl)cyclopentanamine (CAS 1011361-36-6): Chemical Properties, Synthesis, and Pharmacological Applications
Executive Summary
1-(3-Methoxyphenyl)cyclopentanamine , registered under CAS 1011361-36-6, is a highly specialized primary amine belonging to the arylcycloalkylamine class. As a structural analog of phencyclidine (PCP) and methoxetamine (MXE), it serves as a critical building block in medicinal chemistry for the development of novel N-methyl-D-aspartate (NMDA) receptor antagonists and monoamine reuptake inhibitors. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural pharmacodynamics, and a validated, high-yield synthetic methodology designed for research and drug development professionals.
Core Physicochemical Properties
Understanding the baseline physical and chemical properties of 1-(3-Methoxyphenyl)cyclopentanamine is essential for predicting its pharmacokinetic behavior and planning downstream synthetic functionalization (e.g., N-alkylation). The quantitative data is summarized below[1].
| Property | Value / Specification |
| IUPAC Name | 1-(3-methoxyphenyl)cyclopentan-1-amine |
| CAS Registry Number | 1011361-36-6 |
| MDL Number | MFCD11049196 |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| SMILES String | NC1(C2=CC=CC(OC)=C2)CCCC1 |
| Purity Standard (Commercial) | ≥ 95% |
| Topological Polar Surface Area (TPSA) | 35.2 Ų |
| Hydrogen Bond Donors / Acceptors | 1 / 2 |
Data sourced from authoritative chemical vendor specifications and computational models[1],[2].
Structural Pharmacodynamics & Receptor Affinity
Arylcycloalkylamines exert their primary neurological effects via uncompetitive antagonism at the NMDA receptor's PCP binding site[3]. The structural divergence of 1-(3-Methoxyphenyl)cyclopentanamine from classical cyclohexyl-based compounds (like 3-MeO-PCP) introduces significant pharmacological nuances:
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Conformational Dynamics: While the cyclohexane ring in traditional dissociatives adopts a rigid chair conformation, the cyclopentane ring exists in a dynamic envelope conformation. This shifts the dihedral angle between the 3-methoxyphenyl group and the primary amine, altering the spatial vector required for optimal hydrogen bonding within the NMDA receptor ion channel.
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Polypharmacology (The Methoxy Effect): The meta-methoxy (-OCH₃) substitution on the phenyl ring is a well-documented pharmacophore modification that not only increases binding affinity for the NMDA receptor but also introduces moderate to high affinity for the serotonin transporter (SERT)[3]. This dual-action pathway is highly sought after in the development of rapid-acting antidepressants.
Fig 2: Dual pharmacological signaling pathway of 3-MeO-substituted arylcyclopentylamines.
Synthetic Methodology: The Azide-Ritter Approach
Causality and Protocol Selection
The4 (reacting a ketone with an amine and cyanide, followed by Grignard addition) is the classical, industry-standard method for synthesizing tertiary arylcycloalkylamines[4]. However, when synthesizing primary amines, the intermediate primary aminonitrile is notorious for its instability and poor yield, a problem exacerbated by the increased ring strain of the cyclopentyl system[5].
To ensure a high-yield, self-validating system, we bypass the aminonitrile intermediate entirely. Instead, we utilize a three-step Grignard addition → Ritter-type Azidation → Reduction pathway. This route leverages the stability of the tertiary carbinol and the powerful nucleophilicity of the azide ion under acidic conditions to install the nitrogen atom reliably.
Fig 1: Step-by-step synthesis workflow of 1-(3-Methoxyphenyl)cyclopentanamine via azide reduction.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(3-Methoxyphenyl)cyclopentan-1-ol
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Procedure: In a flame-dried flask under argon, prepare 3-methoxyphenylmagnesium bromide by reacting 3-bromoanisole (1.0 eq) with magnesium turnings (1.1 eq) in anhydrous THF. Cool the Grignard reagent to 0 °C and add cyclopentanone (1.0 eq) dropwise. Stir the mixture at room temperature for 2 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over anhydrous MgSO₄, and concentrate in vacuo.
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Self-Validation Checkpoint: Perform FTIR analysis on the crude oil. The complete disappearance of the cyclopentanone C=O stretch (~1740 cm⁻¹) and the appearance of a broad, strong O-H stretch (~3300 cm⁻¹) confirms complete conversion.
Step 2: Ritter-Type Azidation
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Procedure: Dissolve the 1-(3-methoxyphenyl)cyclopentan-1-ol in a 1:1 (v/v) mixture of chloroform (CHCl₃) and trifluoroacetic acid (TFA). Cool to 0 °C. Carefully add sodium azide (NaN₃) (1.5 eq) in small portions. (CAUTION: This generates highly toxic and explosive hydrazoic acid; perform strictly in a specialized fume hood). Stir at room temperature for 12 hours. Carefully neutralize the reaction mixture with cold aqueous NaOH, extract with dichloromethane (DCM), and concentrate to yield the crude tertiary azide.
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Self-Validation Checkpoint: FTIR analysis must show a distinct, sharp, and intensely strong azide asymmetric stretch at ~2100 cm⁻¹, alongside the disappearance of the O-H stretch.
Step 3: Reduction to the Primary Amine
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Procedure: Suspend Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) in anhydrous THF at 0 °C. Add the crude 1-(3-methoxyphenyl)cyclopentyl azide dropwise to control the exothermic nitrogen gas evolution. Once addition is complete, reflux the mixture for 4 hours. Cool to 0 °C and quench using the Fieser method (for
grams of LiAlH₄, add mL H₂O, mL 15% NaOH, and mL H₂O). Filter the precipitated aluminum salts through a Celite pad. Concentrate the filtrate and purify via standard acid-base extraction to yield 1-(3-Methoxyphenyl)cyclopentanamine as a free base. -
Self-Validation Checkpoint: FTIR analysis will show the complete disappearance of the ~2100 cm⁻¹ azide peak and the emergence of a primary amine N-H doublet at ~3300–3400 cm⁻¹. GC-MS will confirm the molecular ion peak at m/z 191.
References
Sources
- 1. 1-(3-Methoxyphenyl)cyclopentanamine 95% | CAS: 1011361-36-6 | AChemBlock [achemblock.com]
- 2. molcore.com [molcore.com]
- 3. cdn.who.int [cdn.who.int]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase - PMC [pmc.ncbi.nlm.nih.gov]
